molecular formula C16H14N2O3 B5740659 2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide

2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide

Cat. No.: B5740659
M. Wt: 282.29 g/mol
InChI Key: QCYXLWQJKJDYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

The synthesis of 2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide typically involves the reaction of 2-aminophenol with various aldehydes, acids, or their derivatives under different reaction conditions. Common synthetic routes include:

Chemical Reactions Analysis

2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with different reagents to form substituted derivatives.

Common reagents and conditions used in these reactions include oxygen, potassium carbonate, and DMF solvent. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide can be compared with other similar compounds, such as:

These compounds share a similar benzoxazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and activities compared to other benzoxazole derivatives.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-6-2-3-7-12(11)17-15(19)10-18-13-8-4-5-9-14(13)21-16(18)20/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYXLWQJKJDYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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